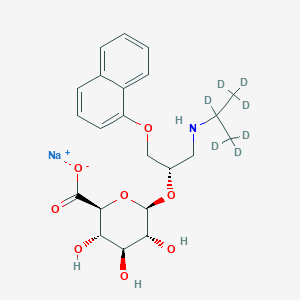
(S)-Propranolol beta-D-glucuronide-d7 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Propranolol is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is widely used in the treatment of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. The compound is the S-enantiomer of propranolol, which means it is one of the two mirror-image forms of the molecule. The S-enantiomer is known for its higher potency in blocking beta-adrenergic receptors compared to its R-enantiomer counterpart.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Propranolol typically involves the resolution of racemic propranolol or the asymmetric synthesis of the S-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve the use of solvents like methanol or ethanol and reagents such as sodium borohydride for reduction steps.
Industrial Production Methods: In industrial settings, the production of (S)-Propranolol may involve large-scale resolution techniques or enantioselective synthesis. The use of high-performance liquid chromatography (HPLC) for the separation of enantiomers is also common. The industrial process is designed to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: (S)-Propranolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert (S)-Propranolol into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can modify the aromatic ring or the side chain.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of (S)-Propranolol, such as alcohols, quinones, and halogenated compounds.
科学研究应用
(S)-Propranolol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of other complex molecules.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively researched for its therapeutic effects on cardiovascular diseases, anxiety disorders, and migraine prophylaxis.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
(S)-Propranolol exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, (S)-Propranolol reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate, blood pressure, and myocardial oxygen demand. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling.
相似化合物的比较
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.
Metoprolol: Another selective beta-1 blocker, commonly used for hypertension and heart failure.
Nadolol: A non-selective beta-blocker with a longer half-life compared to (S)-Propranolol.
Uniqueness: (S)-Propranolol is unique due to its non-selective nature, allowing it to block both beta-1 and beta-2 receptors. This broad spectrum of activity makes it effective for a variety of cardiovascular conditions but also increases the risk of side effects such as bronchoconstriction in asthmatic patients.
属性
分子式 |
C22H28NNaO8 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
sodium;(2S,3S,4S,5R,6R)-6-[(2S)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14-,17-,18-,19+,20-,22+;/m0./s1/i1D3,2D3,12D; |
InChI 键 |
OSKYDLRSXKTYLZ-GMZBBXLESA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=CC2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
规范 SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


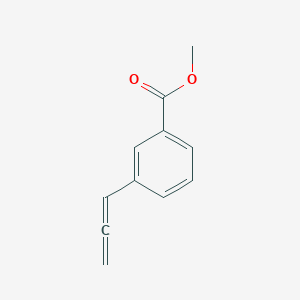
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
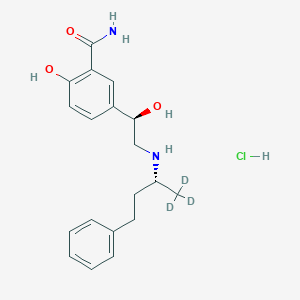
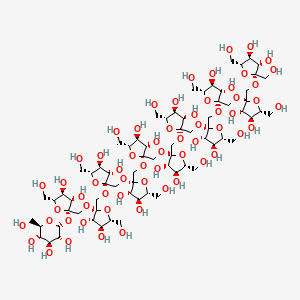
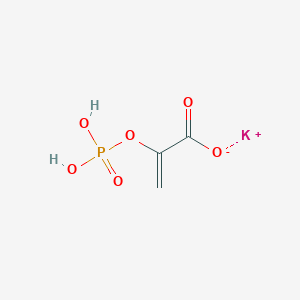
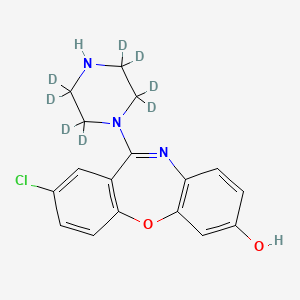

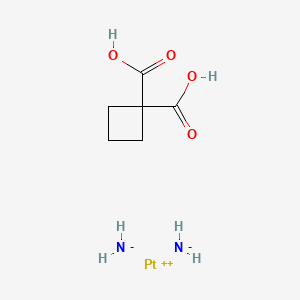

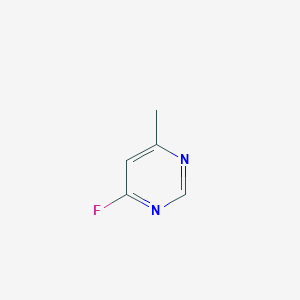
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
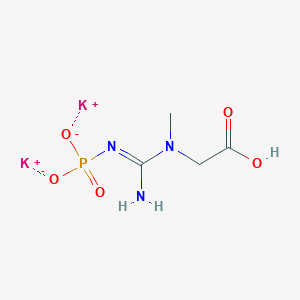
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)

